p-MENTHAN-8-OL

Descripción

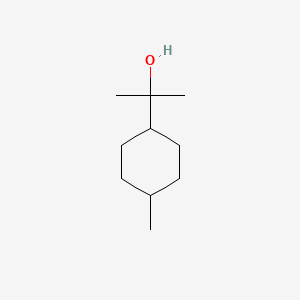

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXCYZDMHPIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041812, DTXSID201312371, DTXSID101314081 | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |

| Record name | Dihydro-α-terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terpineol, dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-8-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-8-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32.00 to 35.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Natural Occurrence of P Menthan 8 Ol

Biosynthetic Pathways of p-Menthan-8-ol (B3426169)

Linkage to Menthol (B31143) and Menthanes

This compound shares a fundamental structural backbone with other p-menthane (B155814) monoterpenoids, most notably menthol. Both compounds are based on the p-menthane skeleton, which consists of a cyclohexane (B81311) ring substituted with a methyl group at position 1 and an isopropyl group at position 4.

The key structural difference lies in the position and nature of the alcohol (hydroxyl) group. In this compound, the hydroxyl group is on the isopropyl side chain, making it a tertiary alcohol (2-(4-methylcyclohexyl)propan-2-ol). ncats.io In contrast, menthol is a secondary alcohol where the hydroxyl group is attached directly to the cyclohexane ring at position 3 (5-methyl-2-(propan-2-yl)cyclohexan-1-ol). nih.gov This distinction in the hydroxyl group's placement significantly influences their chemical and physical properties.

Synthetically, there is a connection as menthol can be considered an upstream raw material in certain synthetic pathways for producing this compound. lookchem.com

Table 1: Comparison of this compound and Menthol

| Feature | This compound | Menthol |

|---|---|---|

| Chemical Name | 2-(4-methylcyclohexyl)propan-2-ol ncats.io | 5-methyl-2-(propan-2-yl)cyclohexan-1-ol nih.gov |

| Alcohol Type | Tertiary | Secondary nih.gov |

| Hydroxyl Position | On the isopropyl group | On the cyclohexane ring nih.gov |

| Natural Occurrence | Not found in nature thegoodscentscompany.com | Occurs naturally, e.g., in peppermint nih.gov |

Biosynthesis from alpha-Terpineol (B3430122)

While alpha-terpineol is a naturally occurring monoterpenoid with established biosynthetic pathways, this compound is not a direct product of these natural processes. wikipedia.orgresearchgate.net Instead, this compound is commonly manufactured via the chemical modification of alpha-terpineol. lookchem.com Its common name, dihydro-alpha-terpineol, alludes to this synthetic origin. nmppdb.com.ngthegoodscentscompany.com

The primary synthesis route involves the hydrogenation of alpha-terpineol. In this reaction, the double bond within the cyclohexene (B86901) ring of alpha-terpineol is saturated with hydrogen, converting it into the cyclohexane ring of this compound. This process is typically carried out using a catalyst, such as palladium on activated charcoal. lookchem.com

Table 2: Synthesis of this compound from alpha-Terpineol

| Reactant | Catalyst | Product | Reported Yield |

|---|

The biosynthesis of the precursor, alpha-terpineol, starts from geranyl pyrophosphate. wikipedia.org This precursor undergoes ionization to form a terpinyl cation, which, through hydrolysis, yields alpha-terpineol. wikipedia.org This natural product then serves as the starting material for the chemical synthesis of this compound.

Connection to Menthofuran (B113398) for p-Menthane Lactone Derivatives

The p-menthane framework, central to the structure of this compound, is also the foundation for a class of potent aroma compounds known as p-menthane lactones. researchgate.netnih.gov These lactones, including mintlactone, isomintlactone, and menthofurolactone, are recognized for their significant contribution to the characteristic aromas of peppermint oil and have also been identified in red wines. researchgate.netnih.gov

Research has established a strong biosynthetic link between these p-menthane lactones and another monoterpene, menthofuran. nih.gov Menthofuran is considered a key precursor in the natural formation of these lactones within Mentha species. nih.gov For example, menthofurolactone was first reported as a by-product of menthofuran oxidation. researchgate.net The presence of menthofuran and these related lactones in red wines has been linked to desirable minty nuances and an accentuation of freshness. nih.gov

While this compound is not a direct intermediate in the conversion of menthofuran to p-menthane lactones, its shared p-menthane structure places it within the same family of compounds that are crucial for developing certain flavors and fragrances. The study of these pathways highlights the importance of the p-menthane skeleton in natural product chemistry. researchgate.netnih.gov

Synthetic Methodologies for P Menthan 8 Ol and Its Derivatives

Chemical Synthesis Approaches

Various chemical transformations have been developed for the synthesis of p-menthan-8-ol (B3426169) and its derivatives. These methods often leverage the structural features of naturally occurring terpenes to construct the desired p-menthane (B155814) skeleton and introduce the C-8 hydroxyl group.

Hydrogenation of α-Terpineol

The hydrogenation of α-terpineol is a common and effective method for producing this compound. α-Terpineol is a monocyclic unsaturated terpene alcohol, and the hydrogenation process saturates the double bond in the cyclohexene (B86901) ring, leading to the saturated p-menthane ring system of this compound. chemicalbook.in

Catalytic hydrogenation is the primary method employed for the conversion of α-terpineol to this compound. This reaction typically utilizes heterogeneous catalysts based on noble metals, such as platinum (Pt) or palladium (Pd). cdnsciencepub.com These catalysts facilitate the addition of hydrogen across the double bond of α-terpineol under controlled conditions of temperature and pressure.

Research has explored the effectiveness of different platinum and palladium catalysts in this hydrogenation. For instance, studies have reported the synthesis of this compound by hydrogenating α-terpineol over platinum or palladium catalysts. cdnsciencepub.com The choice of catalyst and reaction conditions can influence the reaction rate, yield, and the stereochemical outcome, specifically the ratio of cis- and trans-p-menthan-8-ol isomers. cdnsciencepub.com

A highly porous cellular catalyst consisting of an α-alumina base with a γ-alumina active substrate and a palladium component (0.8-2.0 wt%) has been reported for the hydrogenation of α-terpineol. google.com This method, carried out at 60-80 °C and an initial hydrogen pressure of 1.8-2.0 MPa, demonstrated high yields of dihydroterpineol, reaching 90-95%. google.com An example using this catalyst with pine oil containing at least 60% α-terpineol at 80 °C and 2.0 MPa hydrogen pressure for 2 hours resulted in a 95% yield of dihydroterpineol. google.com

The hydrogenation of α-terpineol can yield two diastereomers of this compound: cis-p-menthan-8-ol and trans-p-menthan-8-ol. nih.govsigmaaldrich.com These isomers differ in the relative orientation of the hydroxyl group at C-8 and the methyl group at C-1 on the cyclohexane (B81311) ring. The stereochemical outcome of the hydrogenation is influenced by the catalyst used and the reaction conditions.

Studies investigating the hydrogenation of α-terpineol over platinum or palladium catalysts have also focused on the resulting isomer ratios. cdnsciencepub.com Gas-liquid chromatography (GLC) is a technique used to determine the proportions of cis- and trans-p-menthan-8-ol obtained from these reactions. cdnsciencepub.com The ability to control the stereochemistry during hydrogenation is important for applications where a specific isomer is desired.

Diels–Alder Cycloaddition

The Diels–Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring. wikipedia.org While the Diels-Alder reaction itself does not directly yield this compound, it can be employed in the synthesis of precursors that are subsequently converted to this compound or related p-menthane derivatives. This reaction is valuable for constructing the six-membered ring found in the p-menthane structure with control over regio- and stereochemistry. wikipedia.org The reaction involves the simultaneous formation of two new carbon-carbon bonds. wikipedia.org

Wittig Methylenation

The Wittig reaction is a chemical reaction between an aldehyde or ketone and a triphenyl phosphonium (B103445) ylide (Wittig reagent) to form an alkene. wikipedia.orgmdpi.com This reaction is widely used for the synthesis of carbon-carbon double bonds. mdpi.com Specifically, Wittig methylenation involves the use of a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) reagent to convert a carbonyl group (C=O) into a methylene (B1212753) group (C=CH₂). wikipedia.org

While a direct Wittig methylenation to form this compound is not a standard route, this reaction can be relevant in synthesizing unsaturated p-menthane precursors. For example, Wittig methylenation could potentially be used to introduce a methylene group into a molecule that, upon further transformation (e.g., hydration and reduction), could lead to the this compound structure. The Wittig reaction is particularly useful for introducing a methylene group, even with sterically hindered ketones. wikipedia.org Alternative methylenation methods that avoid enolization have also been developed. orgsyn.org

Synthesis from Alpha-Pinene (B124742) using Catalysts

Alpha-pinene, a bicyclic monoterpene, is another natural product that can serve as a starting material for the synthesis of this compound or its derivatives. Conversion from alpha-pinene typically involves ring-opening and rearrangement reactions, followed by functionalization to introduce the hydroxyl group and saturation of any remaining double bonds.

Various catalysts have been explored for the transformation of alpha-pinene into p-menthane derivatives, including α-terpineol, which is a direct precursor to this compound. researchgate.net Acid catalysts are known to facilitate the hydration and rearrangement of alpha-pinene to yield products including α-terpineol and other monoterpenes. chemicalbook.inmdpi.com For instance, hydration of alpha-pinene catalyzed by weak acids or acid-activated silica (B1680970) gel can lead to terpin (B149876) hydrate, which can then be partially dehydrated to α-terpineol. chemicalbook.in Strong proton acids like sulfuric acid, nitric acid, and phosphoric acid have also been used to catalyze the rearrangement and hydration of alpha-pinene to p-menthane-1,8-diol monohydrate (terpin hydrate). atlantis-press.com

Recent studies have investigated the use of alpha-hydroxy acids (AHAs) as catalysts for alpha-pinene hydration, leading to terpineol (B192494). researchgate.net While the hydration rate was slow with only AHAs, ternary composite catalysts containing AHAs, phosphoric acid, and acetic acid showed good catalytic performance. researchgate.net The reaction involves the hydrolysis of an intermediate terpinyl acetate (B1210297). researchgate.net Optimized conditions using alpha-pinene, acetic acid, water, citric acid, and phosphoric acid in a specific ratio at 70 °C for 12-15 hours resulted in a 96% conversion of alpha-pinene and a 46.9% content of alpha-terpineol (B3430122), with a selectivity of 48.1%. researchgate.net

Condensation of Grignard Reagents (for derivatives)

Biocatalytic and Enzymatic Synthesis

Biocatalysis and enzymatic methods offer alternative routes for the synthesis of this compound, particularly for obtaining enantioenriched forms.

Enzymatic synthesis has been explored for producing enantioenriched forms of this compound from its derivatives. evitachem.com This approach is particularly relevant for applications in the fragrance and pharmaceutical industries where specific enantiomers may be desired. Lipase-mediated resolution is a technique used to obtain enantioenriched building blocks for the synthesis of p-menthane terpenes. mdpi.comresearchgate.net While much of the research focuses on p-menthan-3-ol monoterpenes as suitable substrates for enzymatic resolution, the principle can be applied to other p-menthane alcohols. mdpi.com For example, lipase-mediated acetylation of racemic alcohols can allow for the separation of enantiomeric forms as monoacetate and diacetate derivatives. mdpi.com

Microbial transformation of monoterpenes can also yield this compound and related compounds. Studies have investigated the bioconversion of various monoterpenes by microorganisms such as Aspergillus niger and Penicillium species. sid.irscispace.comnih.gov While Aspergillus niger has been reported to produce cis-p-menthan-7-ol from menthol (B31143), other microbial transformations have shown the production of trans-p-menthan-8-ol and p-menthane-3,8-diol (B45773) from (-)-menthol by Mucor ramannianus. sid.irscispace.comnih.gov These findings indicate the potential of microbial systems to synthesize different p-menthane derivatives, including this compound isomers.

Sustainable Synthesis Routes

Efforts are being made to develop more sustainable methods for synthesizing this compound and its derivatives, focusing on environmentally friendly catalysts and reaction media.

Sustainable carbon acid catalysts, particularly those derived from alkaline lignin (B12514952), have been investigated for the synthesis of p-menthane-3,8-diol from citronellal (B1669106). evitachem.comrsc.orgnii.ac.jp This approach offers an eco-friendly alternative to conventional acid catalysts like sulfuric acid. rsc.orgresearchgate.net Studies have shown that alkaline lignin-derived carbon acid catalysts can achieve high conversion rates of citronellal and good yields of p-menthane-3,8-diol in water. rsc.orgresearchgate.net For instance, a conversion of up to 97% of (±)-citronellal and a p-menthane-3,8-diol yield of 86% were reported using an alkaline lignin pyrolyzed at 500 °C as the catalyst. researchgate.net This highlights the potential of utilizing waste materials like alkaline lignin for catalytic synthesis.

The cyclization of citronellal to p-menthane-3,8-diols can be carried out in a CO₂-H₂O medium without the need for additional acid catalysts. rsc.orgpsu.eduresearchgate.net This process is considered clean and environmentally benign. rsc.orgpsu.edu The addition of CO₂ to water increases the acidity by forming carbonic acid, which catalyzes the cyclization of citronellal. rsc.orgpsu.eduresearchgate.net While the conversion might be slightly lower compared to using sulfuric acid, the CO₂-H₂O system can replace conventional hazardous acids, especially at relatively higher reaction temperatures. rsc.orgpsu.edu The reaction involves the isomerization of citronellal to isopulegols, followed by the hydration of isopulegols to p-menthane-3,8-diols. psu.edu

Table 1: Summary of Selected Synthesis Methods and Findings

| Synthesis Method | Substrate(s) | Catalyst/Conditions | Product(s) of Interest | Key Findings | Source(s) |

| Condensation of Grignard Reagents (for derivatives) | Menthone, Pulegone (B1678340) | Saturated Grignard reagents | p-menthan-3-ol derivatives | Method applicable for p-menthane derivatives. | researchgate.net |

| Enzymatic Resolution | Racemic alcohols | Lipases (e.g., lipase-PS, Novozym 435) | Enantioenriched alcohols | Used to obtain enantioenriched building blocks; allows separation of enantiomers. | mdpi.comresearchgate.netmdpi.com |

| Microbial Transformation | (-)-Menthol | Mucor ramannianus | trans-p-menthan-8-ol, p-menthane-3,8-diol | Microorganisms can produce p-menthane derivatives. | sid.irscispace.comnih.gov |

| Sustainable Carbon Acid Catalysts | (±)-Citronellal | Alkaline lignin-derived carbon catalysts | p-menthane-3,8-diol | High conversion (up to 97%) and yield (up to 86%) achieved in water. | rsc.orgnii.ac.jpresearchgate.net |

| Cyclization in CO₂-H₂O Medium | Citronellal | CO₂-H₂O | p-menthane-3,8-diols | Clean and environmentally benign; CO₂ increases acidity and reaction rate; can replace conventional acids at higher temperatures. | rsc.orgpsu.eduresearchgate.net |

Stereochemistry and Isomerism of P Menthan 8 Ol

Isomeric Forms (cis- and trans-p-Menthan-8-ol)

p-MENTHAN-8-OL (B3426169) exists in cis and trans isomeric forms, depending on the relative positions of the methyl group at position 4 and the isopropyl alcohol group at position 1 on the cyclohexane (B81311) ring. The cis isomer has these groups on the same side of the ring, while the trans isomer has them on opposite sides.

Early studies attempted to isolate and characterize these isomers. For instance, trans-p-menthan-8-ol was isolated from American pine oil cdnsciencepub.com. Researchers have reported differing melting points for the cis isomer, with one study obtaining a liquid cis isomer (phenylurethane m.p. 90-92°C) and another obtaining a solid cis isomer with a melting point of 25°C (phenylurethane m.p. 114°C) cdnsciencepub.com. These discrepancies were later resolved with the successful isolation of both pure isomeric alcohols cdnsciencepub.com. Pure trans-p-menthan-8-ol has a reported melting point of 34-35°C, while pure cis-p-menthan-8-ol has a melting point of 24-28°C cdnsciencepub.com.

| Isomer | Melting Point (°C) | Phenylurethane M.P. (°C) |

| cis-p-Menthan-8-ol | 24-28 | 114-116 |

| trans-p-Menthan-8-ol | 34-35 | 115-117 |

(Data compiled from search results cdnsciencepub.com.)

Enantiomeric Considerations and Resolution

While the trans isomer of this compound is sometimes described as achiral in some databases nih.govncats.io, the presence of two stereocenters on the cyclohexane ring in the p-menthane (B155814) structure generally allows for the existence of enantiomers for both the cis and trans forms, unless there is a plane of symmetry in a specific conformation. The compound exhibits chirality due to the presence of stereocenters evitachem.com.

Enantiomeric forms of chiral compounds can possess different biological activities or olfactory properties evitachem.comnih.gov. The resolution of enantiomers, the process of separating a racemic mixture into its individual enantiomers, is important for applications where a specific stereoisomer is desired. Enzymatic synthesis and resolution have been explored for producing enantioenriched forms of this compound from its derivatives evitachem.com. This method is particularly relevant in industries like fragrance and pharmaceuticals evitachem.com. While the provided search results discuss the enzymatic resolution of other p-menthane derivatives like p-menthan-3-ols, indicating the feasibility of such approaches within this class of compounds, specific detailed research findings on the resolution of this compound enantiomers were not extensively detailed in the immediate results researchgate.netmdpi.com. However, the principle of enzymatic resolution being applicable to p-menthane monoterpenes suggests its potential for this compound.

Structural Diversity and Stereochemical Analysis of Derivatives

The p-menthane skeleton allows for structural diversity, and various derivatives of this compound can be synthesized. The stereochemistry of these derivatives is crucial as it can significantly influence their properties. For example, p-menthane-3,8-diol (B45773), a related compound, has three stereocenters on the ring, leading to a total of eight possible stereoisomers wikipedia.org.

Studies on derivatives like this compound-2-acetyl thio highlight the importance of stereochemistry, as different diastereoisomeric forms have been shown to exhibit different aroma qualities google.com. For instance, two diastereoisomeric forms of p-menthane-8-ol-2-acetyl thio were tentatively identified, and their aroma characters were described as sulphury, fruity, roasted, green, and sweet google.com. The stereochemistry of related compounds, such as the four stereoisomers of 3-oxo-p-menthane-8-acetyl thio found in buchu leaf oil, also demonstrates different aroma characters and odour qualities google.com.

Stereochemical analysis of derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) to confirm proposed structures and determine absolute configurations google.comacs.org. For example, 2D NMR and NOE have been used to determine the stereochemistry of by-products in the synthesis of p-menthane-3,8-diols acs.org. The synthesis of derivatives, such as p-menthan-8-yl acetate (B1210297), also involves compounds with defined stereochemistry, like the cis and trans isomers of this compound acetate nist.govchemeo.comlookchem.com.

| Derivative | Formula | CAS Number | Molecular Weight | Notes |

| p-Menthan-8-yl acetate | C₁₂H₂₂O₂ | 80-25-1 | 198.30 | Exists as cis and trans isomers nist.govlookchem.com |

| trans-p-Menthan-8-ol, acetate | C₁₂H₂₂O₂ | 20777-41-7 | 198.3019 | nist.gov |

| cis-p-Menthan-8-ol, acetate | C₁₂H₂₂O₂ | 20777-40-6 | - | chemeo.com |

| p-Menthane-3,8-diol | C₁₀H₂₀O₂ | 42822-86-6 | 172.268 | 8 possible stereoisomers wikipedia.org |

| This compound-2-acetyl thio | - | - | 230 (molecular ion) | Diastereoisomers with different aromas google.com |

(Data compiled from search results wikipedia.orggoogle.comnist.govchemeo.comlookchem.com.)

Pharmacological and Biological Activities of P Menthan 8 Ol and Its Derivatives

General Biological Effects of p-Menthan Derivatives

p-Menthane (B155814) derivatives exhibit a range of biological effects. For instance, studies have investigated their potential as herbicidal agents. Sec-p-menthane-7-amine derivatives, synthesized from perillaldehyde, have shown herbicidal activities against plants like barnyard grass and rape. rsc.orgresearchgate.net The bioactivity of p-menthane compounds can be influenced by the presence of functional groups like an alcoholic hydroxyl group. scispace.com

Antimicrobial Properties

Several p-menthane derivatives have demonstrated antimicrobial properties. Essential oils containing p-menthane compounds, such as peppermint oil with p-menthan-3-ol, have shown significant antibacterial and antifungal activities against various pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger. silae.itresearchgate.netnih.gov Other p-menthane derivatives like p-cymen-8-ol have also been noted for their antifungal activity. silae.it

Antifungal Activity

Research highlights the antifungal potential of p-menthane derivatives. Essential oils containing p-menthane-1-ol have exhibited antifungal activity against cumin seed pathogens like Fusarium oxysporum, Macrophomina Phaseolina, and Rhizoctonia solani. iscientific.org Lactones with a p-menthane system have also been reported to possess antifungal properties. ms-editions.cl Peppermint oil, containing p-menthan-3-ol, has shown considerable antifungal activity against strains such as Candida albicans and Aspergillus niger. silae.itresearchgate.net

Antifeedant Properties

Terpenoid lactones with a p-menthane system have been investigated for their antifeedant properties against insects, such as the lesser mealworm (Alphitobius diaperinus). researchgate.net Studies have shown that certain bicyclic terpenoid lactones with the p-menthane system, derived from pulegone (B1678340) and isopulegol, exhibit significant feeding deterrent activity against adult lesser mealworms. researchgate.net The presence of hydroxyl groups and the stereochemistry of the chiral centers in these molecules appear to be important for their antifeedant activity. researchgate.net Lactones with a p-menthane system have also shown repellent and antifeedant activities against aphids like the peach potato aphid (Myzus persicae). mdpi.commdpi.com

Cytotoxic and Anticancer Potential of p-Menthane Derivatives

Compounds isolated from essential oils, including monoterpenes with a p-menthane structure, have been recognized for their potential role in cancer prevention and treatment. researchgate.netresearchgate.netmdpi.com

Evaluation against Human Tumor Cell Lines (e.g., OVCAR-8, HCT-116, SF-295)

Several p-menthane derivatives have been evaluated for their cytotoxic activity against human tumor cell lines, including OVCAR-8 (ovarian adenocarcinoma), HCT-116 (colon carcinoma), and SF-295 (glioblastoma). researchgate.netresearchgate.netmdpi.commdpi.com Studies using the MTT assay have shown that certain derivatives exhibit significant inhibition of cell proliferation in these cell lines. researchgate.netmdpi.comacademicjournals.org For example, (−)-perillaldehyde 8,9-epoxide has demonstrated high percentage inhibition of cell proliferation against OVCAR-8, HCT-116, and SF-295 cell lines. researchgate.netmdpi.com Perillyl alcohol, a monoterpene with known anticancer activity and structurally related to p-menthane derivatives, also shows high cytotoxic activity against these cell lines. researchgate.netmdpi.com Perillaldehyde 1,2-epoxide, another p-menthane derivative, has shown high cytotoxicity against OVCAR-8, HCT-116, SF-295, and HL-60 (leukemia) cell lines. academicjournals.orgacademicjournals.orgacademicjournals.org

The following table summarizes the growth inhibition percentages of selected p-menthane derivatives against human tumor cell lines:

| Compound | HCT-116 (GI%) | OVCAR-8 (GI%) | SF-295 (GI%) |

| (−)-Perillaldehyde 8,9-epoxide | 96.32–99.89 | 96.32–99.89 | 96.32–99.89 |

| Perillyl alcohol | 90.92–95.82 | 90.92–95.82 | 90.92–95.82 |

| (+)-Limonene 1,2-epoxide | 58.48–93.10 | 58.48–93.10 | 58.48–93.10 |

| (−)-Perillaldehyde | 59.28–83.03 | 59.28–83.03 | 59.28–83.03 |

| (−)-8-Hydroxycarvotanacetone | 61.59–94.01 | 61.59–94.01 | 61.59–94.01 |

*GI% values are presented as a range indicating the percentage inhibition of cell proliferation. researchgate.netmdpi.com

Perillaldehyde 1,2-epoxide also demonstrated high cytotoxicity with the following IC50 values against tumor cell lines:

| Cell Line | IC50 (μM) |

| HCT-116 | 16.14 ± 1.86 |

| OVCAR-8 | 23.61 ± 1.13 |

| SF-295 | 21.99 ± 2.64 |

| HL-60 | 9.70 ± 1.01 |

*IC50 values are presented as mean ± SD. academicjournals.orgacademicjournals.orgacademicjournals.org

Structure-Activity Relationships in Cytotoxicity

Studies have aimed to identify the molecular characteristics of p-menthane derivatives that contribute to their cytotoxicity and establish structure-activity relationships (SARs). researchgate.netmdpi.com Research suggests that the replacement of carbon-carbon double bonds by epoxide groups, in addition to an aldehyde group, can increase cytotoxicity. researchgate.netmdpi.com Furthermore, stereochemistry appears to play an important role in the cytotoxic activity of these compounds. researchgate.netmdpi.com Comparisons between compounds like (−)-carvone and (−)-carvone epoxide, and (−)-perillaldehyde and (−)-perillaldehyde 8,9-epoxide, indicate that the presence of an epoxide group can enhance the antiproliferative effect. mdpi.com

Analogs of Perillyl Alcohol

Studies have investigated the cytotoxic potential of p-menthane derivatives, including analogs of perillyl alcohol, a monoterpene recognized for its anticancer activity. Research evaluating the cytotoxicity of seventeen analogous compounds of perillyl alcohol against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) demonstrated varying degrees of activity. mdpi.comacademicjournals.orgresearchgate.net

In one study, (−)-perillaldehyde 8,9-epoxide exhibited the highest percentage inhibition of cell proliferation. mdpi.comacademicjournals.org Perillyl alcohol also showed high cytotoxic activity. mdpi.comacademicjournals.org Other compounds like (+)-limonene 1,2-epoxide, (−)-perillaldehyde, and (−)-8-hydroxycarvotanacetone demonstrated intermediate activity. mdpi.com Generally, the replacement of C-C double bonds by epoxide groups, in addition to an aldehyde group, appeared to increase cytotoxicity. mdpi.comresearchgate.net Stereochemistry also seems to play a significant role in the cytotoxic effects of these p-menthane derivatives. mdpi.comresearchgate.net

The table below summarizes some of the cytotoxic effects observed for perillyl alcohol and select analogs:

| Compound | Percentage Inhibition of Cell Proliferation (GI%) (Range) |

| (−)-perillaldehyde 8,9-epoxide | 96.32%–99.89% |

| Perillyl alcohol | 90.92%–95.82% |

| (+)-limonene 1,2-epoxide | 58.48%–93.10% |

| (−)-perillaldehyde | 59.28%–83.03% |

| (−)-8-hydroxycarvotanacetone | 61.59%–94.01% |

*Data is based on studies using MTT assay against OVCAR-8, HCT-116, and SF-295 human tumor cell lines. mdpi.comacademicjournals.org

Insect Repellent Activity (p-Menthane-3,8-diol)

p-Menthane-3,8-diol (B45773) (PMD) is a well-known natural insect repellent derived from the leaves of the lemon eucalyptus plant, Corymbia citriodora. chemicalbook.comepa.govherts.ac.ukwikipedia.org It is widely used as an effective alternative to synthetic insect repellents and is effective against a variety of insects, including mosquitoes, ticks, biting flies, and gnats. chemicalbook.comepa.gov PMD is the active ingredient in some insect repellent products. wikipedia.org

Mechanism of Action as Deterrent

The mechanism of action of PMD as an insect repellent involves its strong odor and chemical composition. chemicalbook.com PMD has a distinctive smell that insects find unpleasant, acting as a deterrent. chemicalbook.com When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid. chemicalbook.com

Interference with Insect Sensory Receptors

Furthermore, p-menthane-3,8-diol has been found to interfere with the sensory receptors of insects. chemicalbook.com This interference disrupts their ability to locate and target potential hosts by confusing their sensory mechanisms, making it difficult for them to detect cues such as carbon dioxide, lactic acid, body heat, and humidity. chemicalbook.comregulations.gov While the specific mechanism of repellency is not fully understood, it is believed that PMD interferes with the host-finding mechanisms of blood-feeding arthropods by masking these cues or blocking or interfering with the receptor sites used in host detection. herts.ac.ukregulations.govuspharmacist.com

Comparison with DEET

p-Menthane-3,8-diol is often compared to N,N-diethyl-meta-toluamide (DEET), a widely used synthetic insect repellent. PMD has demonstrated efficacy comparable to DEET in repelling mosquitoes when used in similar quantities. wikipedia.orgsmolecule.com Some studies suggest that PMD with a minimum concentration of 20% can be classified as a tropical-strength repellent, offering robust protection. lessmosquito.com

While DEET has been a standard for decades, concerns regarding its potential impact on skin, certain materials, and the environment have led many to seek alternatives like PMD. lessmosquito.com PMD is often highlighted as a natural, plant-based alternative. lessmosquito.comforeverest.net

The table below provides a comparison of some features of PMD and DEET as insect repellents:

| Feature | DEET | PMD (p-Menthane-3,8-diol) |

| Origin | Chemically Synthesized | Natural (Lemon Eucalyptus) / Synthesized chemicalbook.comwikipedia.org |

| Skin-friendliness | Can cause irritation lessmosquito.com | Generally considered safe for skin chemicalbook.com |

| Material Impact | Can damage plastics and synthetic fabrics lessmosquito.com | Less likely to damage materials columbiadoctors.org |

| Environmental | Non-biodegradable, potential aquatic harm lessmosquito.com | Eco-friendly lessmosquito.com |

| Efficacy | Highly effective, broad-spectrum uspharmacist.comcolumbiadoctors.org | Effective against various insects chemicalbook.comepa.gov |

| Duration of Protection | Varies by concentration, can be long-lasting columbiadoctors.org | Varies by concentration and formulation columbiadoctors.orguni-regensburg.de |

*Note: Efficacy and duration of protection can vary significantly based on concentration and specific product formulation for both compounds.

Bronchodilator Effects

p-Menthan-8-ol (B3426169) (dihydro-α-terpineol) has been reported to be used as a bronchodilator for the treatment of respiratory diseases such as asthma and bronchitis. lookchem.comchemicalbook.com Bronchodilators are medications that widen the airways in the lungs, making breathing easier. While the search results indicate this reported use for this compound, detailed research findings specifically on its bronchodilator mechanism or efficacy in clinical trials were not extensively available within the provided snippets.

Analgesic Properties

This compound (dihydro-α-terpineol) is also reported to be used as an analgesic agent, meaning it is used to relieve pain. lookchem.comchemicalbook.comlookchem.com Its pain-relieving properties suggest potential as a component in pain management therapies for various types of pain, including chronic and acute conditions. lookchem.com However, similar to its bronchodilator effects, detailed research findings on the specific analgesic mechanisms or comprehensive clinical data for this compound were not prominently featured in the provided search results.

Sensory and Olfactory Receptor Interactions

The interaction of this compound and its derivatives with sensory and olfactory receptors is a key aspect of their biological activity, particularly influencing their roles in flavor and fragrance. These interactions are complex and involve the binding of odorant molecules to specific olfactory receptors in the nasal epithelium, triggering signals that the brain interprets as smell nih.govnih.gov.

Odor Threshold Studies of Derivatives

Research on mercapto-containing p-menthane and 1-p-menthene derivatives has shown a wide range of odor thresholds. For example, 1-p-menthene-8-thiol (B36435), a derivative with an extremely low odor threshold, is a key odorant in grapefruit juice researchgate.netacs.orgresearchgate.net. Its odor threshold in air is reported to be as low as 0.000034 ng/L researchgate.netacs.org. In contrast, analogous terpenes like (R)- and (S)-α-terpineol (p-menth-1-en-8-ol), which is structurally similar to this compound but with a double bond, have significantly higher odor thresholds of 4600 ng/L and 570 ng/L, respectively researchgate.net. This highlights that subtle differences in chemical structure can dramatically impact olfactory potency.

Studies have also investigated the odor thresholds of other p-menthane derivatives, such as (4S,8R)-1-p-menthene-9-thiol, which has an odor threshold of 0.094 ng/L, while the corresponding alcohol, (4S,8R)-1-p-menthene-9-ol, has a threshold of 23 ng/L researchgate.net. These findings suggest that the presence and position of functional groups, as well as the degree of saturation, play a significant role in determining odor thresholds scispace.com.

Here is a table summarizing some odor threshold data for related p-menthane derivatives:

| Compound | Structure Type | Odor Threshold (ng/L in air) | Reference |

| 1-p-Menthene-8-thiol | Mercaptan derivative | 0.000034 | researchgate.netacs.org |

| (S)-1-p-Menthene-8-thiol | Mercaptan derivative | 0.0000066 | researchgate.net |

| (R)-1-p-Menthene-8-thiol | Mercaptan derivative | 0.00009 | researchgate.net |

| (R)-α-Terpineol | Terpene alcohol | 4600 | researchgate.net |

| (S)-α-Terpineol | Terpene alcohol | 570 | researchgate.net |

| (4S,8R)-1-p-Menthene-9-thiol | Mercaptan derivative | 0.094 | researchgate.net |

| (4S,8R)-1-p-Menthene-9-ol | Terpene alcohol | 23 | researchgate.net |

| p-Menthane-4-thiol | Mercaptan derivative | 0.19 | researchgate.net |

Structure-Odor Activity Relationships

The relationship between the chemical structure of a compound and its perceived odor is a complex area of research known as structure-odor activity relationship (SAR) slideshare.net. Studies on p-menthane derivatives have provided valuable insights into how structural features influence odor quality and intensity researchgate.netacs.orgresearchgate.net.

Research indicates that modifications to the p-menthane skeleton can lead to significant changes in odor characteristics. For instance, the hydrogenation of the double bond in 1-p-menthene-8-thiol resulted in a notable increase in the odor threshold of the saturated p-menthane derivative researchgate.netacs.org. The position of functional groups, such as the mercapto group, also plays a critical role; moving the mercapto group into the ring structure generally resulted in higher odor thresholds compared to derivatives with the mercapto group in the side chain researchgate.netacs.org.

Chirality, the spatial arrangement of atoms, can also influence odor perception. Studies on enantiomers (stereoisomers that are mirror images of each other) of certain p-menthane derivatives, such as cis- and trans-p-menthan-8-thiol-3-ones, have shown distinct odor character differences between the left- and right-handed forms nih.gov. For example, (1S,4R)-cis-p-menthan-8-thiol-3-one is described as having a 'blackcurrant leaf, tropical note of passion fruit' odor, while its enantiomer, (1R,4S)-cis-p-menthan-8-thiol-3-one, smells like 'rubber, mercaptan note, sulphurous, disagreeable' nih.gov. These differences are thought to arise from the specific interactions between the enantiomers and olfactory receptors nih.gov.

The presence and position of alcoholic hydroxyl groups and isopropyl groups in the p-menthane structure have also been shown to contribute to bioactivity, which can include olfactory effects scispace.com. Conversely, the presence of an isopropenyl group at the same position can exhibit an inhibitory effect scispace.com. These findings underscore the intricate relationship between the three-dimensional structure of p-menthane derivatives and their interaction with olfactory receptors, leading to diverse odor profiles.

Role in Flavor and Fragrance Industry

This compound and its derivatives are widely utilized in the flavor and fragrance industry due to their characteristic aromas europa.euontosight.aithegoodscentscompany.comforeverest.netthegoodscentscompany.com. This compound itself is described as having a herbal and woody type odor and a woody type flavor thegoodscentscompany.com. It is obtained by the hydrogenation of terpineol (B192494) and is primarily used in the preparation of fragrances foreverest.net.

Derivatives of p-menthane, such as p-menthan-8-yl acetate (B1210297), are also important fragrance ingredients, valued for their fresh, woody aroma with minty undertones pmarketresearch.com. This compound is used in perfumes, cosmetics, and personal care products ontosight.ai. The flavor and fragrance industry is a dominant consumer of such compounds pmarketresearch.com.

The diverse olfactory properties of p-menthane derivatives, ranging from fruity and tropical notes to herbal and woody scents, make them versatile components in creating various flavor and fragrance profiles nih.govresearchgate.netthegoodscentscompany.com. The ability to synthesize and utilize these compounds allows the industry to create a wide range of scents and flavors for consumer products thegoodscentscompany.com.

Cholagogic Potential

Some information suggests that this compound may possess cholagogic potential, meaning it could increase the release of bile europa.eu. This potential medicinal property has been noted in literature, with a study by Yamahara et al. (1985) cited in relation to alpha-terpineol (B3430122) (p-menth-1-en-8-ol) europa.eu. While the provided search results mention this potential, detailed research findings specifically on the cholagogic activity of this compound were not extensively available within the provided snippets. However, related compounds found in peppermint oil, such as menthol (B31143) and menthone, are known for their effects on the digestive system, including potential choleretic and cholagogic effects europa.eu. Further research would be needed to fully elucidate the cholagogic potential of this compound.

Plant Growth Inhibition (p-Menthane-3,8-diol)

p-Menthane-3,8-diol, a derivative of p-menthane, has demonstrated plant growth inhibition activity medchemexpress.com. This compound, which can be isolated from lemon eucalyptus trees (Corymbia citriodora), has shown inhibitory effects against the germination and growth of lettuce (Lactuca sativa L.) medchemexpress.com.

p-Menthane-3,8-diol is well-known for its use as a natural insect repellent, with its mechanism of action related to its strong odor and interaction with insect sensory receptors chemicalbook.comfrontiersin.orgepa.gov. While its primary application is as a repellent, its observed activity in inhibiting plant growth suggests a broader range of biological interactions medchemexpress.com. This phytotoxic effect indicates that p-menthane-3,8-diol can influence biological processes in plants, potentially by interfering with growth pathways or cellular functions. Research into the specific mechanisms underlying the plant growth inhibition by p-menthane-3,8-diol could reveal potential applications in natural herbicides or plant growth regulators.

Mechanistic Studies of P Menthan 8 Ol in Biological Systems

Interaction with Olfactory Receptors

The perception of p-menthan-8-ol (B3426169), also known as dihydroterpineol, is characterized by a fresh, pine-like, and citrusy aroma with earthy undertones. This olfactory profile arises from its interaction with specific olfactory receptors (ORs) located in the nasal epithelium. Olfactory receptors are G-protein coupled receptors (GPCRs), and their activation by odorant molecules initiates a signaling cascade that results in the perception of smell.

While the specific human olfactory receptors that bind to this compound have not been definitively identified, studies on structurally similar compounds provide insights into the potential binding mechanisms. For an odorant to activate an OR, it must fit into the receptor's binding pocket and possess appropriate physicochemical properties to form non-covalent interactions with the amino acid residues of the receptor. The shape, size, and functional groups of the odorant molecule are critical determinants of its binding affinity and the subsequent activation of the receptor.

| Descriptor | Description |

|---|---|

| Primary | Pine, Herbal |

| Secondary | Citrus (Lime), Woody |

| Tertiary | Earthy, Floral |

Cellular Function and Signaling Pathways

Upon binding of this compound to its cognate olfactory receptor(s), a conformational change is induced in the receptor protein. This change facilitates the activation of a coupled heterotrimeric G-protein, typically the G-olf protein in olfactory sensory neurons. The activated G-protein, in turn, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). thegoodscentscompany.com This second messenger, cAMP, then binds to and opens cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca2+ and Na+) into the neuron. This influx of positive ions depolarizes the cell membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

While specific studies on the cellular signaling pathways activated by this compound are not available, the general mechanism for most odorants, including terpene alcohols, follows this G-protein-cAMP-mediated pathway. Terpenes have been shown to modulate olfactory receptors and interact with various cellular signaling pathways, suggesting that their effects may not be limited to simple odor perception. mdpi.comnih.gov However, further research is needed to elucidate any additional or alternative signaling cascades that may be initiated by this compound. It is important to distinguish this olfactory signaling from the activity of related compounds like menthol (B31143) (p-menthan-3-ol) on thermosensitive TRP channels, which are involved in the sensation of cold and are not the primary mediators of its odor.

Metabolism and Biotransformation

Like other xenobiotics, this compound undergoes metabolic transformation in the body to facilitate its excretion. The primary site of this metabolism is the liver, where a variety of enzymatic reactions modify the structure of the compound to increase its water solubility. The main pathways involved in the biotransformation of this compound and related p-menthane (B155814) monoterpenoids are glucuronidation, oxidation, and epoxidation followed by hydrolysis.

Glucuronidation is a major phase II metabolic pathway for compounds containing hydroxyl groups. In this reaction, a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDPGA) is transferred to the hydroxyl group of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells. The addition of the highly polar glucuronic acid molecule significantly increases the water solubility of this compound, creating a p-menthan-8-yl-glucuronide conjugate that can be readily excreted in the urine or bile. Studies on the glucuronidation of other terpene alcohols have demonstrated the efficiency of this pathway in their detoxification and elimination.

Although this compound itself does not have a double bond in the cyclohexane (B81311) ring, making allylic oxidation not directly applicable, this pathway is significant for many related unsaturated p-menthane monoterpenes. In compounds with a double bond in the ring, the methyl groups adjacent to the double bond (allylic positions) are susceptible to oxidation. This reaction is typically catalyzed by cytochrome P450 enzymes and leads to the formation of hydroxymethyl or carboxyl groups, further increasing the polarity of the molecule.

For unsaturated p-menthane precursors, epoxidation of the double bond within the cyclohexane ring is a common metabolic step. This reaction, also mediated by cytochrome P450 enzymes, forms an epoxide intermediate. This epoxide is then often hydrolyzed by epoxide hydrolase enzymes to form a diol. Subsequent hydroxylation at other positions on the p-menthane skeleton can lead to the formation of triol metabolites, such as 1,2,8-trihydroxy-p-menthane. These highly hydroxylated derivatives are very water-soluble and easily excreted.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including terpene alcohols. researchgate.net These heme-containing monooxygenases catalyze a variety of oxidative reactions, including hydroxylation and epoxidation. The catalytic cycle of cytochrome P450 enzymes is dependent on electrons supplied by NADPH-cytochrome P450 reductase (CPR). acs.org This enzyme transfers electrons from NADPH to the P450 enzyme, enabling the activation of molecular oxygen and its insertion into the substrate. researchgate.net The specific CYP isozymes involved in the metabolism of this compound have not been identified, but based on the metabolism of other terpenes, members of the CYP2 and CYP3 families are likely candidates.

| Pathway | Enzymes Involved | Resulting Metabolite Characteristics |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Highly water-soluble glucuronide conjugate |

| Allylic Methyl Oxidation (of unsaturated precursors) | Cytochrome P450 (CYP) enzymes | Introduction of hydroxyl or carboxyl groups |

| Epoxidation and Hydrolysis (of unsaturated precursors) | Cytochrome P450 (CYP) enzymes, Epoxide hydrolase | Formation of diols and triols |

Excretion Pathways (urine, feces)

The excretion of this compound and its metabolites from biological systems is a critical aspect of its pharmacokinetic profile. While direct studies detailing the excretion balance of this compound in urine and feces are not extensively documented in the reviewed literature, the metabolic fate of structurally related monoterpenoids provides a framework for understanding its likely elimination pathways. Generally, small lipophilic molecules like this compound undergo metabolic transformations to increase their water solubility, which facilitates their excretion via the kidneys into urine, and to a lesser extent, through the bile into feces.

The metabolic processes for terpenes and terpenoids typically involve Phase I (functionalization) and Phase II (conjugation) reactions. Phase II metabolism, in particular, is crucial for the excretion of these compounds. The most common conjugation reaction for terpenoid alcohols is glucuronidation, where glucuronic acid is attached to the hydroxyl group, significantly increasing the molecule's water solubility and facilitating its renal clearance. Other conjugation reactions, such as sulfation, may also occur.

For instance, the related monoterpenoid, menthol, is primarily excreted through the kidneys as menthol glucuronide. It is plausible that this compound follows a similar excretion pathway, being metabolized and subsequently eliminated as a glucuronide conjugate in the urine. While some terpene metabolites have been detected in feces, this is generally a less significant route of elimination for small, metabolized terpenoids compared to urinary excretion. It is important to note that the lack of specific quantitative studies on this compound necessitates this extrapolation from related compounds.

Microbial Metabolism (e.g., Pseudomonas incognita, Alternaria alternata)

The biotransformation of this compound and its precursors by microorganisms is a field of study that reveals diverse metabolic capabilities with potential applications in biotechnology. Various bacteria and fungi can utilize monoterpenes as carbon sources, leading to a range of oxidized and rearranged products.

Alternaria alternata

The fungus Alternaria alternata has been shown to metabolize α-terpineol, a direct precursor to this compound. Fermentation of α-terpineol with A. alternata results in several oxidative products. nih.gov The biotransformation is facilitated by the presence of cytochrome P450 monooxygenases within the fungus. nih.gov These enzymes are capable of introducing hydroxyl groups and performing other oxidative reactions on the terpene skeleton.

Key metabolites identified from the biotransformation of α-terpineol by A. alternata include 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol. nih.govresearchgate.netrsc.org A shorter fermentation time also allowed for the isolation of an intermediate, 7-hydroxy-α-terpineol. nih.gov The yields of the major products have been quantified, demonstrating the efficiency of this microbial transformation. nih.gov

Table 1: Metabolites from the Biotransformation of α-Terpineol by Alternaria alternata

| Metabolite | Yield after 9 days of Fermentation |

| 4R-Oleuropeic acid | 44.9% ± 2.4% |

| (1S,2R,4R)-p-Menthane-1,2,8-triol | 9.6% ± 0.8% |

Pseudomonas incognita

The bacterium Pseudomonas incognita is also capable of degrading α-terpineol, leading to a variety of acidic and neutral metabolites. This bacterium demonstrates a versatile metabolism, appearing to utilize at least three different pathways for the degradation of α-terpineol. One pathway is thought to proceed via oleuropeic acid, another may involve the aromatization of the terpene, and a third could be initiated by the formation of limonene.

The degradation of α-terpineol by P. incognita results in a complex mixture of products. The identified metabolites highlight the extensive oxidative capabilities of this bacterium.

Table 2: Metabolites Identified from the Degradation of α-Terpineol by Pseudomonas incognita

| Class | Metabolite |

| Acidic Metabolites | |

| β-Isopropyl pimelic acid | |

| 1-Hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid | |

| 8-Hydroxycumic acid | |

| Oleuropeic acid | |

| Cumic acid | |

| p-Isopropenyl benzoic acid | |

| Neutral Metabolites | |

| Limonene | |

| p-Cymene-8-ol | |

| 2-Hydroxycineole | |

| Uroterpenol |

Advanced Analytical Methodologies for P Menthan 8 Ol Research

Gas-Liquid Chromatography (GLC) for Isomer Ratio Determination

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a fundamental technique for separating and quantifying the stereoisomers of p-Menthan-8-ol (B3426169), primarily the cis and trans isomers. The separation is based on the differential partitioning of the isomers between a stationary liquid phase coated on a solid support and a mobile gas phase. The subtle differences in the physical properties of the cis and trans isomers, such as their boiling points and interaction with the stationary phase, lead to different retention times, allowing for their distinct elution and quantification. scielo.br

In a typical analysis, the choice of stationary phase is critical. Polar columns, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax series), or moderately polar columns with phenyl- and cyanopropyl-functionalized polysiloxanes are often employed. These phases can interact differently with the hydroxyl group and the alkyl substituents of the isomers, enhancing separation. Generally, trans-isomers, with a more linear shape, may elute earlier than the corresponding cis-isomers on certain columns. nih.gov

The determination of the isomer ratio is achieved by integrating the peak areas of the corresponding signals in the chromatogram. This quantitative analysis is crucial in synthetic chemistry, where the reaction conditions can influence the stereochemical outcome of the production of this compound from precursors like α-terpineol.

Table 1: Representative GLC Parameters for Terpenoid Isomer Analysis This table is illustrative of typical conditions used for separating terpenoid isomers and may require optimization for this compound.

| Parameter | Value |

| Column Type | DB-5MS (5% Phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 260 °C |

| Oven Program | Initial 60-70°C, ramp at 2-5°C/min to 200-240°C |

Data compiled from general practices in terpene analysis. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the stereochemistry of this compound isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation between the cis and trans configurations.

The chemical shifts (δ) of the protons and carbons are highly sensitive to their spatial orientation. For instance, the relative orientation of the methyl group at C1 and the 2-hydroxypropyl group at C4 as either axial or equatorial in the cyclohexane (B81311) chair conformation leads to distinct chemical shifts. In the trans isomer, both substituents typically adopt equatorial positions to minimize steric hindrance, leading to a more stable conformation. In the cis isomer, one substituent must be in the higher-energy axial position. This difference significantly impacts the magnetic shielding of nearby nuclei.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to confirm stereochemical assignments. NOESY detects spatial proximity between protons. For example, a cross-peak between the proton at C1 and the axial proton at C3 would help to establish their relative orientation, thus confirming the isomer's configuration.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers Note: These are predicted values; actual experimental values may vary slightly based on solvent and other conditions.

| Carbon Atom | Predicted δ (ppm) - trans-isomer | Predicted δ (ppm) - cis-isomer |

| C1 | 45.0 - 48.0 | 42.0 - 45.0 |

| C2, C6 | 32.0 - 35.0 | 30.0 - 33.0 |

| C3, C5 | 28.0 - 31.0 | 25.0 - 28.0 |

| C4 | 30.0 - 33.0 | 28.0 - 31.0 |

| C7 (Methyl on C1) | 21.0 - 24.0 | 18.0 - 21.0 |

| C8 | 72.0 - 75.0 | 70.0 - 73.0 |

| C9, C10 (Isopropyl Methyls) | 26.0 - 29.0 | 25.0 - 28.0 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular formula C₁₀H₂₀O. However, this peak is often of low intensity due to the molecule's propensity to fragment upon ionization.

The fragmentation pattern is highly informative. Alcohols readily undergo dehydration, leading to a significant peak at m/z 138 (M-18), corresponding to the loss of a water molecule. Another common fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). The loss of a methyl group from the isopropyl moiety results in a peak at m/z 141 (M-15). The cleavage that results in the loss of the entire isopropyl group can also be observed. The fragmentation pattern of terpinen-4-ol, a structural isomer, shows characteristic ions at m/z 139, 136, and 121, which can also be expected in the spectrum of this compound. uav.ro

Table 3: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 156 | [C₁₀H₂₀O]⁺· | Molecular Ion (M⁺·) |

| 141 | [M - CH₃]⁺ | Loss of a methyl group |

| 138 | [M - H₂O]⁺· | Loss of water (dehydration) |

| 123 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl group after dehydration |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the cyclohexane ring |

| 59 | [C₃H₇O]⁺ | Cleavage yielding the hydroxyl-containing isopropyl fragment |

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Table 4: Principal FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3380 | O-H stretch | Strong, Broad | Alcohol |

| ~2925 | C-H stretch (asymmetric) | Strong | -CH₂, -CH₃ |

| ~2860 | C-H stretch (symmetric) | Strong | -CH₂, -CH₃ |

| ~1450 | C-H bend (scissoring) | Medium | -CH₂- |

| ~1375 | C-H bend (symmetric) | Medium | -C(CH₃)₂ |

| ~1150 | C-O stretch | Strong | Tertiary Alcohol |

Data based on characteristic functional group frequencies and spectra of similar terpenoid alcohols. researchgate.net

X-ray Fluorescence Spectroscopy for Elemental Analysis in Related Contexts

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis. sigmaaldrich.com It is not used to analyze the structure of organic compounds like this compound itself, as it detects elements rather than molecules. libretexts.org However, XRF plays a crucial role in "related contexts," such as quality control during the synthesis or formulation of products containing this compound.

For instance, this compound can be synthesized via the catalytic hydrogenation of α-terpineol. This process often uses catalysts based on heavy metals like palladium (Pd) or platinum (Pt). XRF can be employed to detect and quantify trace amounts of these metallic residues in the final product. Ensuring the absence or minimal presence of such elements is critical, particularly for applications in consumer products. The technique works by irradiating a sample with high-energy X-rays, causing the elements within to emit characteristic "fluorescent" X-rays, the energy and intensity of which allow for elemental identification and quantification.

In silico Stereoelectronic Property Analysis and QSAR Modeling

Computational chemistry provides powerful in silico tools for analyzing the properties of this compound and predicting its activity. Stereoelectronic property analysis and Quantitative Structure-Activity Relationship (QSAR) modeling are two such approaches.

Stereoelectronic Property Analysis: This involves using quantum chemical calculations to determine the three-dimensional structure (stereochemistry) and electronic properties (e.g., electrostatic potential, dipole moment) of the molecule. By analyzing the molecule's stable conformations and the distribution of electron density, researchers can gain insights into how it might interact with biological targets. For example, analysis can reveal regions of negative electrostatic potential around the oxygen atom, which may be important for hydrogen bonding interactions.